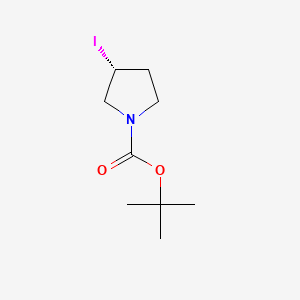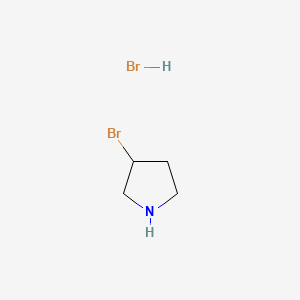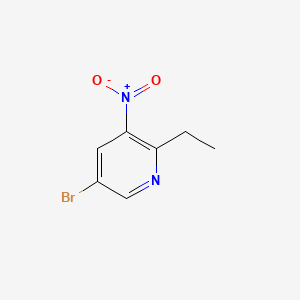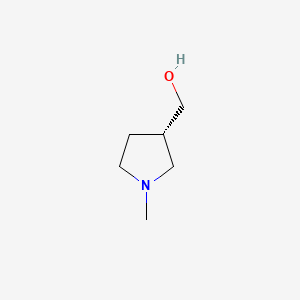
L-Prolin, 1-Acetyl-4-hydroxy-, 3-(Triethoxysilyl)propylester, (4R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“L-Proline, 1-acetyl-4-hydroxy-, 3-(triethoxysilyl)propyl ester, (4R)-” is a compound that is used in various applications. It is available from several manufacturers . It is related to hydroxyproline, an amino acid that is highly abundant in collagen, which accounts for about one-third of body proteins in humans and other animals . This compound and its minor analogue are formed from the post-translational hydroxylation of proteins .
Synthesis Analysis
The synthesis of this compound involves several steps. It is used as a precursor to synthesize pseudopoly(amino acids) such as poly(trans-4-hydroxy-4-acyl-L-proline ester) and a biodegradable polymer, poly(lactic acid-glycolic acid-4-hydroxyproline) . It is also used to synthesize molecular targets for von Hippel-Lindau (VHL) E3 ubiquitin ligase .Molecular Structure Analysis
The molecular structure of this compound is complex. The molecular formula is C8H13NO4 . More detailed information about the structure can be found in the 2D Mol file .Chemical Reactions Analysis
This compound is involved in several chemical reactions. It is used in the stereospecific synthesis of 4-fluoroglutamic acid . It is also used to synthesize molecular targets for von Hippel-Lindau (VHL) E3 ubiquitin ligase .Wissenschaftliche Forschungsanwendungen
Stoffwechsel-Engineering in Mikroorganismen
Trans-4-Hydroxy-L-Prolin, ein Derivat von L-Prolin, wird in vielen medizinischen und industriellen Anwendungen verwendet, insbesondere als wertvoller chiraler Baustein für die organische Synthese von Arzneimitteln . Es wird hauptsächlich durch fermentative Produktion durch Mikroorganismen hergestellt . Fortschritte im Stoffwechsel-Engineering wurden genutzt, um mikrobielle Zellfabriken zu konstruieren, die den biosynthetischen Weg von Trans-4-Hydroxy-L-Prolin verbessert haben .
Kollagenbildung
Trans-4-Hydroxy-L-Prolin ist eine wichtige Aminosäure in Kollagenproteinen, die die wichtigsten extrazellulären Bestandteile von Bindegewebe wie Haut, Sehnen, Knorpel, Blutgefäßen und Knochen sind . Es ermöglicht die scharfe Verdrehung der Kollagenhelix .
Antioxidative Aktivität
Es wurde festgestellt, dass Trans-4-Hydroxy-L-Prolin Oxidantien abräumt, den Reduktionszustand der Zelle reguliert und die Expression von antioxidativen Enzymen in der Zelle stimuliert .
Proteinsynthese
Trans-4-Hydroxy-L-Prolin wird für die normale Sekretion nach der Proteinsynthese benötigt und trägt zur Integrität der dreifachen Helixkonformation bei .
Synthese von 4-Fluor-Glutaminsäure
Trans-1-Acetyl-4-hydroxy-L-Prolin kann in der stereospezifischen Synthese von 4-Fluor-Glutaminsäure verwendet werden .
6. Synthese von molekularen Zielstrukturen für die von-Hippel-Lindau-(VHL)-E3-Ubiquitin-Ligase Trans-1-Acetyl-4-hydroxy-L-Prolin kann zur Synthese von molekularen Zielstrukturen für die von-Hippel-Lindau-(VHL)-E3-Ubiquitin-Ligase verwendet werden <svg class="icon" height="16" p-id="1735" t="170926478
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-triethoxysilylpropyl (2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO7Si/c1-5-22-25(23-6-2,24-7-3)10-8-9-21-16(20)15-11-14(19)12-17(15)13(4)18/h14-15,19H,5-12H2,1-4H3/t14-,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTLEQOXRWKQJK-CABCVRRESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCOC(=O)C1CC(CN1C(=O)C)O)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[Si](CCCOC(=O)[C@@H]1C[C@H](CN1C(=O)C)O)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO7Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582369.png)

![2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B582371.png)
![2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzonitrile](/img/structure/B582372.png)
![(3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B582374.png)





![Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B582385.png)


